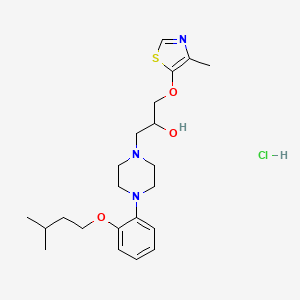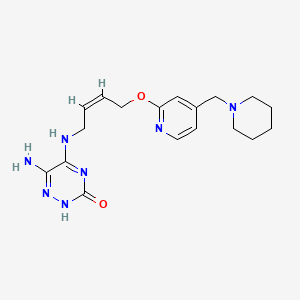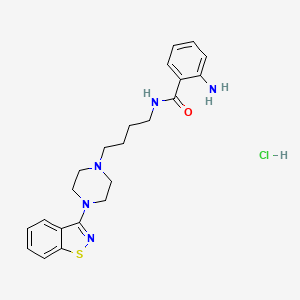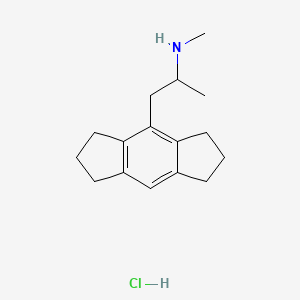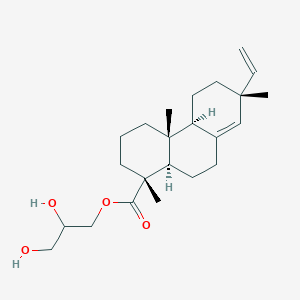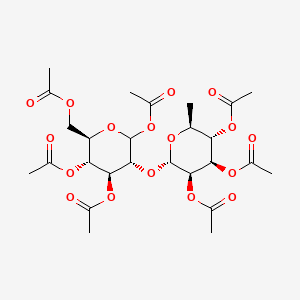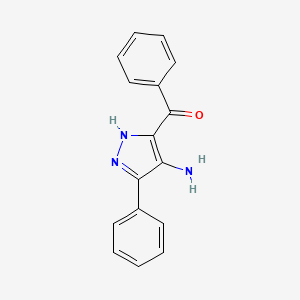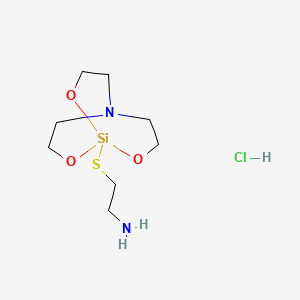
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a silicon atom within a bicyclic framework, which is further functionalized with an aminoethylthio group. The monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic framework, introduction of the silicon atom, and functionalization with the aminoethylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The silicon atom and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethylthio group may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Another compound with a similar bicyclic framework but with a phenyl group instead of the aminoethylthio group.
Ethanamine,2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-ylthio)-, hydrochloride: A closely related compound with slight variations in its functional groups.
Uniqueness
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride lies in its specific functionalization and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
124186-99-8 |
|---|---|
Molekularformel |
C8H19ClN2O3SSi |
Molekulargewicht |
286.85 g/mol |
IUPAC-Name |
2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2O3SSi.ClH/c9-1-8-14-15-11-5-2-10(3-6-12-15)4-7-13-15;/h1-9H2;1H |
InChI-Schlüssel |
BUVOLLHUVFGDGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Si]2(OCCN1CCO2)SCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


